4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine is a complex organic compound that incorporates a unique combination of a cyclopenta[c]pyridazin moiety and a thiomorpholine structure. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and drug development.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and ChemSrc, which provide detailed specifications, including molecular weight and structural information.
This compound falls under the category of heterocyclic compounds, specifically featuring both piperidine and thiomorpholine rings. Its structural complexity suggests potential biological activity, making it relevant for pharmacological studies.
The synthesis of 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine typically involves several synthetic steps:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yields and purity of the final product.
The molecular formula for 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine is . The structure features a piperidine ring linked to a carbonyl group and a thiomorpholine ring.
C1CCN(C1)C(=O)C2CCSCC2XYZ1234567890 (hypothetical for illustrative purposes).The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine may involve:
Research into its pharmacodynamics is ongoing to elucidate its precise mechanisms at the molecular level.
4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine has potential applications in:
This compound represents an intriguing area for further research and development within the field of organic chemistry and pharmacology.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1